2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970196
InChI: InChI=1S/C20H20N4O5/c1-20(2)9-14(26)19-13(25)7-12(8-15(19)29-20)28-11-18(27)21-10-17-23-22-16-5-3-4-6-24(16)17/h3-8,25H,9-11H2,1-2H3,(H,21,27)
SMILES:
Molecular Formula: C20H20N4O5
Molecular Weight: 396.4 g/mol

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14970196

Molecular Formula: C20H20N4O5

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide -

Specification

Molecular Formula C20H20N4O5
Molecular Weight 396.4 g/mol
IUPAC Name 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C20H20N4O5/c1-20(2)9-14(26)19-13(25)7-12(8-15(19)29-20)28-11-18(27)21-10-17-23-22-16-5-3-4-6-24(16)17/h3-8,25H,9-11H2,1-2H3,(H,21,27)
Standard InChI Key NKKHZFKLTSQZNO-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3=NN=C4N3C=CC=C4)O)C

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with chromenone and triazolopyridine moieties typically involves multi-step reactions. These methods require careful control of reaction conditions such as temperature and pH to yield high-purity products.

Synthesis Steps

  • Formation of Chromenone Moiety: This involves the synthesis of the chromenone ring, often through condensation reactions.

  • Introduction of Triazolopyridine Group: This step may involve coupling reactions to attach the triazolopyridine moiety to the chromenone structure.

Chemical Reactions

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of reactive functional groups.

  • Nucleophilic Substitution: Possible reactions include nucleophilic substitution at the acetamide linkage.

Biological Activity

Compounds with chromenone and triazolopyridine structures are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The biological activity of such compounds is primarily linked to their interactions with various biological targets.

Potential Applications

  • Pharmaceuticals: These compounds may be used in drug design and development targeting various biological pathways.

  • Medicinal Chemistry: Their structural complexity indicates potential utility in creating derivatives with novel properties.

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